Cas no 907972-83-2 (1-[2-(trifluoromethyl)phenyl]-2-Piperazinone)
![1-[2-(trifluoromethyl)phenyl]-2-Piperazinone structure](https://www.kuujia.com/scimg/cas/907972-83-2x500.png)
907972-83-2 structure
Product name:1-[2-(trifluoromethyl)phenyl]-2-Piperazinone
1-[2-(trifluoromethyl)phenyl]-2-Piperazinone Chemical and Physical Properties
Names and Identifiers
-
- 1-[2-(trifluoromethyl)phenyl]-2-Piperazinone
- 1-[2-(trifluoromethyl)phenyl]piperazin-2-one
- AB37080
- MSMZNOWRUCFLFA-UHFFFAOYSA-N
- 1-(2-TRIFLUOROMETHYL-PHENYL)-PIPERAZIN-2-ONE
- SCHEMBL1583156
- AKOS013892635
- 907972-83-2
- 1-(2-(Trifluoromethyl)phenyl)-2-Piperazinone
- DB-225579
-
- Inchi: InChI=1S/C11H11F3N2O/c12-11(13,14)8-3-1-2-4-9(8)16-6-5-15-7-10(16)17/h1-4,15H,5-7H2
- InChI Key: MSMZNOWRUCFLFA-UHFFFAOYSA-N
- SMILES: C1CN(C(=O)CN1)C2=CC=CC=C2C(F)(F)F
Computed Properties
- Exact Mass: 244.08234746g/mol
- Monoisotopic Mass: 244.08234746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.300±0.06 g/cm3 (20 ºC 760 Torr)
1-[2-(trifluoromethyl)phenyl]-2-Piperazinone Related Literature
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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